

An In-depth Technical Guide to Fmoc-Ala-aldehyde: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: *Fmoc-ala-aldehyde*

Cat. No.: *B613596*

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Abstract

N- α -(9-Fluorenylmethoxycarbonyl)-L-alaninal, commonly referred to as **Fmoc-Ala-aldehyde** or Fmoc-L-alaninal, is a pivotal N-terminally protected amino aldehyde. It serves as a critical building block in the synthesis of peptide aldehydes, a class of compounds widely recognized for their potent inhibitory activity against various protease enzymes. The aldehyde functional group acts as an electrophilic "warhead," capable of forming a reversible covalent bond with key catalytic residues (typically cysteine or serine) in a protease active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This guide provides a comprehensive overview of the chemical and physical properties of **Fmoc-Ala-aldehyde**, a detailed experimental protocol for its synthesis, and illustrates its application in the development of peptide-based protease inhibitors.

Chemical Structure and Properties

Fmoc-Ala-aldehyde is characterized by an L-alanine core where the carboxylic acid is replaced by an aldehyde, and the alpha-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal reagent for incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies, provided the reactive aldehyde is appropriately managed.

Caption: 2D Chemical Structure of **Fmoc-Ala-aldehyde**.

Physicochemical and Computed Properties

Experimental data for the physical properties of **Fmoc-Ala-aldehyde** are not extensively reported in the literature. The following table summarizes key identifiers and computed properties from reliable chemical databases.[\[1\]](#)

| Property | Value |
|----------------------------------|--|
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate [1] |
| Synonyms | Fmoc-L-Alaninal, Fmoc-L-Ala-aldehyde |
| CAS Number | 146803-41-0 |
| Molecular Formula | C ₁₈ H ₁₇ NO ₃ [1] |
| Molecular Weight | 295.33 g/mol |
| Computed XLogP3 | 3.1 [1] |
| Computed Hydrogen Bond Donors | 1 [1] |
| Computed Hydrogen Bond Acceptors | 3 [1] |
| Computed Rotatable Bonds | 4 [1] |
| Appearance | White to off-white powder (inferred from related compounds) |
| Solubility | Expected to be soluble in organic solvents like DCM, DMF, and DMSO |
| Storage Conditions | Store at -20°C in a desiccator to prevent degradation. [2] |

Experimental Protocols

Synthesis of Fmoc-L-Alaninal from Fmoc-L-Alaninol

The most common and efficient method for preparing Fmoc-protected amino aldehydes is the mild oxidation of the corresponding Fmoc-protected amino alcohol. The use of Dess-Martin periodinane (DMP) is preferred as it minimizes the risk of over-oxidation and racemization.

Materials:

- Fmoc-L-alaninol (1.0 eq)
- Dess-Martin periodinane (DMP) (2.2 eq)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
- Anhydrous magnesium sulfate (MgSO₄)

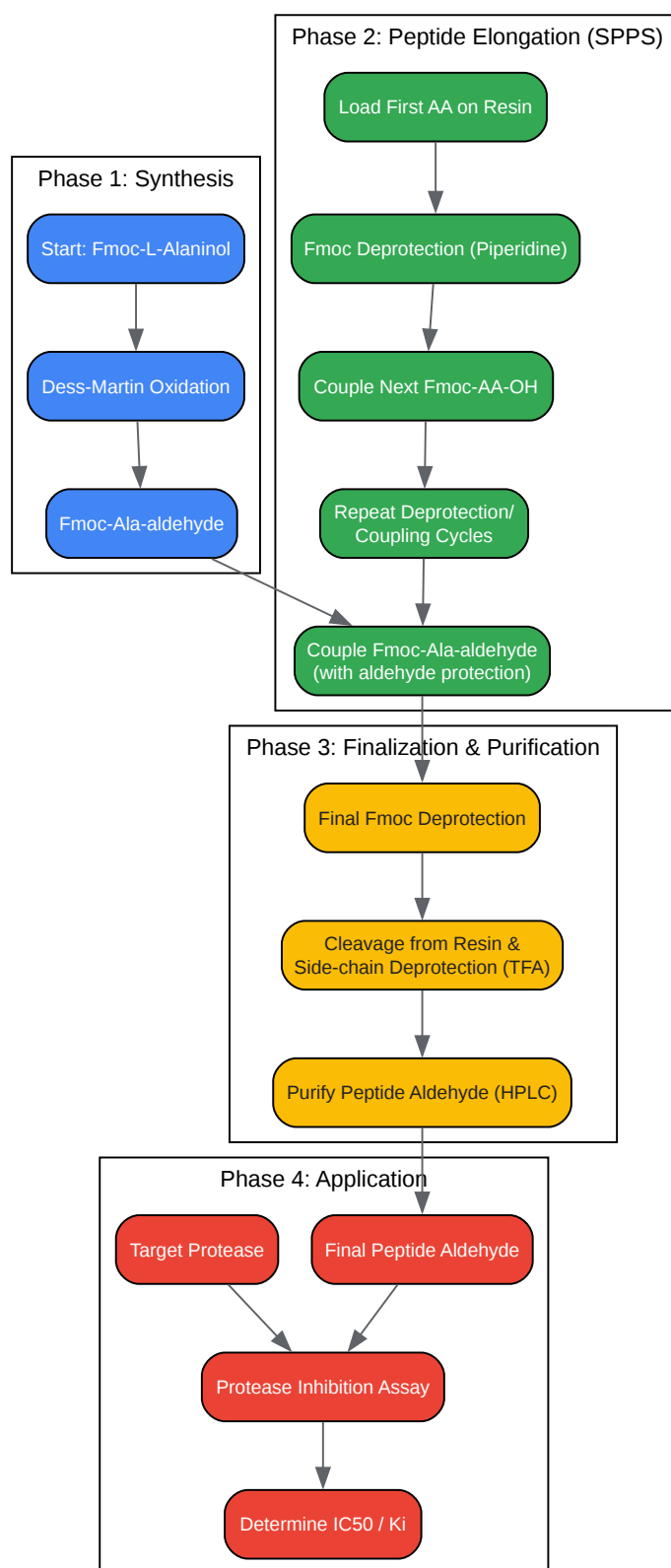
Procedure:

- Dissolution: Dissolve Fmoc-L-alaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Oxidation: Add Dess-Martin periodinane (2.2 eq) to the solution, followed by a catalytic amount of water (approx. 2.0 eq).
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the oxidation by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated NaHCO₃ solution containing an excess of sodium thiosulfate. Stir vigorously for 30 minutes until the solid dissolves and the two layers are clear.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **Fmoc-Ala-aldehyde**.
- **Purification:** The product can be used directly in many cases or purified further by flash column chromatography if necessary. The final product should be stored under inert gas at -20°C .

Application in Protease Inhibitor Development

Fmoc-Ala-aldehyde is not typically the final inhibitor itself but a key intermediate. It is used to synthesize a larger peptide aldehyde where the sequence of the peptide portion dictates the binding affinity and selectivity for the target protease. The workflow involves synthesizing the desired peptide on a solid support and then cleaving it to yield the final inhibitor.



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Caption: Workflow for Synthesis and Application of a Peptide Aldehyde Inhibitor.

Mechanism of Action

Peptide aldehydes are classified as transition-state analog inhibitors. The workflow culminates in using the purified peptide aldehyde in a biochemical assay to determine its potency against a target protease.

- **Binding:** The peptide portion of the inhibitor binds to the substrate-binding cleft (S-sites) of the protease through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This binding is specific and dictated by the peptide sequence.
- **Covalent Attack:** The electrophilic carbon of the aldehyde "warhead" is positioned in close proximity to the nucleophilic residue (thiol of cysteine or hydroxyl of serine) in the enzyme's active site.
- **Thiohemiacetal Formation:** The nucleophilic residue attacks the aldehyde, forming a reversible covalent tetrahedral intermediate known as a thiohemiacetal (for cysteine proteases) or a hemiacetal (for serine proteases).
- **Inhibition:** The formation of this stable adduct effectively blocks the active site, preventing the natural substrate from binding and being cleaved, thus inhibiting the enzyme's catalytic activity. The potency of the inhibitor is typically quantified by its IC_{50} or K_i value, determined through enzyme kinetics experiments.

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References

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- 2. kilobio.com [kilobio.com]
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